4-bromo-5-fluoro-1-methyl-1H-pyrazole
Overview
Description
4-Bromo-5-fluoro-1-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of bromine and fluorine atoms in the structure of this compound makes it a valuable compound in various chemical and pharmaceutical applications due to its unique reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s hypothesized that the compound may interact with its targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
Related compounds have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Result of Action
Related compounds have shown antipromastigote activity .
Action Environment
Environmental factors such as temperature, pH, and presence of other molecules can influence the action, efficacy, and stability of 4-bromo-5-fluoro-1-methyl-1H-pyrazole . For instance, the compound’s reactivity might be influenced by the polarity introduced by the halogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-bromo-3-fluoroacetophenone with methylhydrazine under acidic conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-1-methyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrazole
- 5-Fluoro-1-methylpyrazole
- 4-Iodopyrazole
- 3,5-Dimethylpyrazole
Uniqueness
4-Bromo-5-fluoro-1-methyl-1H-pyrazole is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-5-fluoro-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHKYBVIDZJMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783510-78-0 | |
Record name | 4-bromo-5-fluoro-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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